molecular formula C16H24FN3O2 B2367031 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea CAS No. 941990-80-3

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea

Cat. No.: B2367031
CAS No.: 941990-80-3
M. Wt: 309.385
InChI Key: IATKVEXLXKCNSG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea is a synthetic organic compound that features a fluorophenyl group, a morpholinobutyl chain, and a urea moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with an appropriate reagent to introduce the urea functionality.

    Attachment of the Morpholinobutyl Chain: The intermediate is then reacted with 3-methyl-2-morpholinobutylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-(3-methyl-2-piperidinobutyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(3-Chlorophenyl)-3-(3-methyl-2-morpholinobutyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(3-Fluorophenyl)-3-(3-ethyl-2-morpholinobutyl)urea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea is unique due to the specific combination of its functional groups, which may confer distinct biological activities or chemical properties compared to its analogs. The presence of the fluorophenyl group can influence its reactivity and interaction with biological targets, while the morpholinobutyl chain may affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methyl-2-morpholin-4-ylbutyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-12(2)15(20-6-8-22-9-7-20)11-18-16(21)19-14-5-3-4-13(17)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATKVEXLXKCNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)NC1=CC(=CC=C1)F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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